

# XMD16-5: An In-Depth Technical Guide to its Target Profile

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## Compound of Interest

Compound Name: XMD16-5  
Cat. No.: B15577173

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## Introduction

**XMD16-5** is a small molecule inhibitor targeting Tyrosine-protein kinase non-receptor 2, also known as Activated CDC42 kinase 1 (ACK1) or TNK2. As a non-receptor tyrosine kinase, TNK2 is a crucial transducer of signals from various receptor tyrosine kinases (RTKs) to downstream effectors, playing a significant role in cell survival, proliferation, and migration. Dysregulation of TNK2 activity through amplification or mutation has been implicated in several cancers, making it a compelling target for therapeutic intervention. **XMD16-5** has emerged as a potent and specific inhibitor of TNK2, demonstrating significant activity against oncogenic mutants. This technical guide provides a comprehensive overview of the target profile of **XMD16-5**, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed protocols for its characterization.

## Target Profile of XMD16-5

The primary molecular target of **XMD16-5** is the TNK2 kinase. The inhibitor has been characterized through a series of biochemical and cellular assays to determine its potency and selectivity.

## Biochemical Activity

**XMD16-5** demonstrates potent inhibition of TNK2 in biochemical enzymatic assays. The half-maximal inhibitory concentration (IC50) has been determined for the wild-type enzyme as well as for specific mutants identified in solid tumors.

Target	IC50 (nM)	Assay Type
TNK2 (Wild-Type)	380	ELISA
TNK2 (D163E mutant)	16	Cell-based
TNK2 (R806Q mutant)	77	Cell-based

Table 1: Biochemical and Cellular Inhibitory Activity of **XMD16-5** against TNK2 and its Mutants.

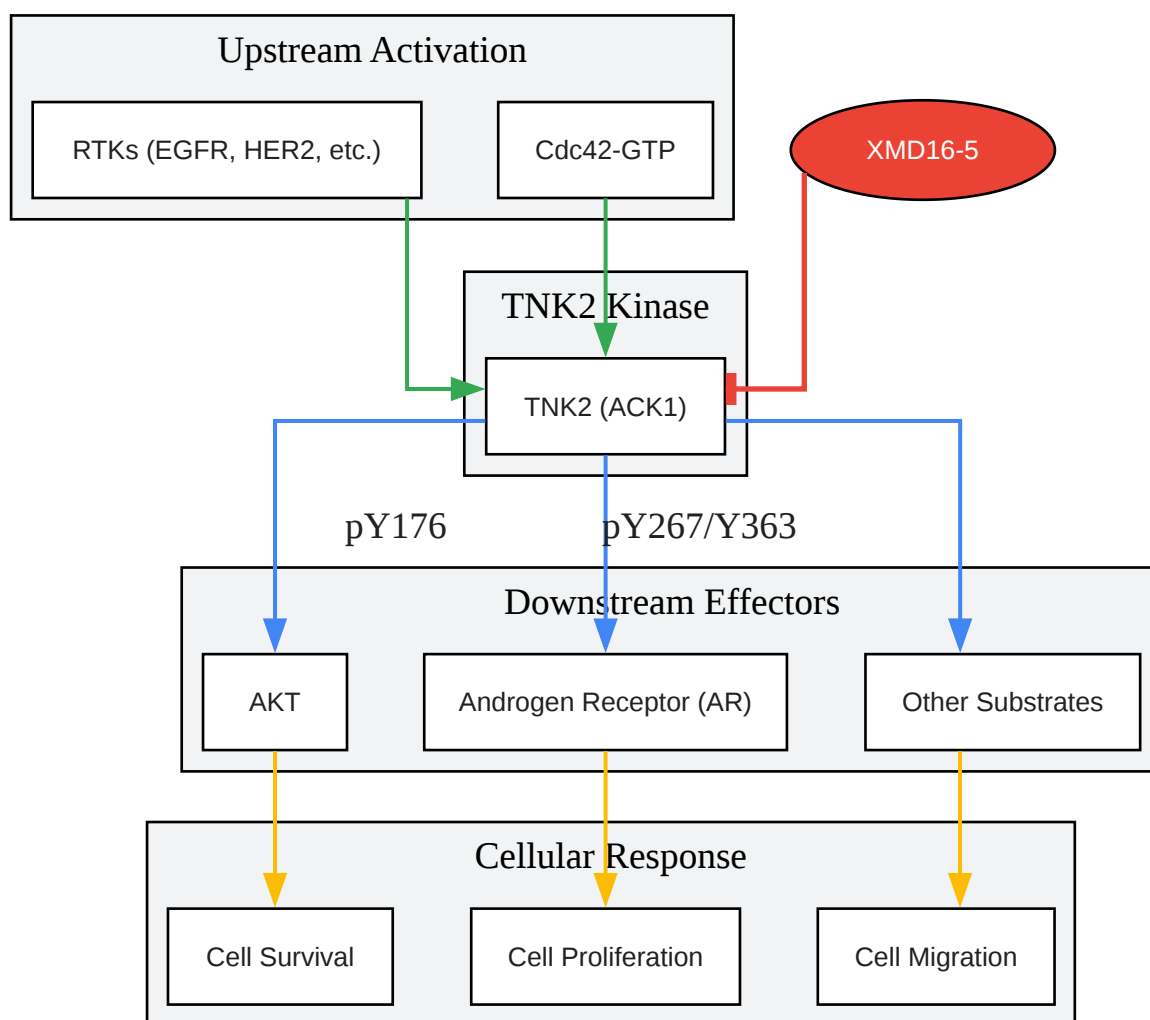
## Cellular Activity

In cellular contexts, **XMD16-5** effectively inhibits the autophosphorylation of TNK2, a critical step in its activation. Furthermore, it demonstrates potent anti-proliferative effects in cell lines expressing oncogenic TNK2 mutants, while exhibiting minimal impact on control cells at similar concentrations.

- **Inhibition of TNK2 Phosphorylation:** **XMD16-5** has been shown to potently block the autophosphorylation of overexpressed TNK2 mutants in cellular assays[1].
- **Cell Viability:** The compound significantly decreases the viability of Ba/F3 cells engineered to express the oncogenic TNK2 mutants D163E and R806Q, with IC50 values of 16 nM and 77 nM, respectively[2][3]. In contrast, parental cell lines remain largely unaffected at concentrations up to 1,000 nM[2][3].

## Signaling Pathways Modulated by XMD16-5

TNK2 acts as a central node in multiple signaling pathways initiated by growth factor receptors. Its inhibition by **XMD16-5** can disrupt these pro-survival and proliferative signals.





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## References

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